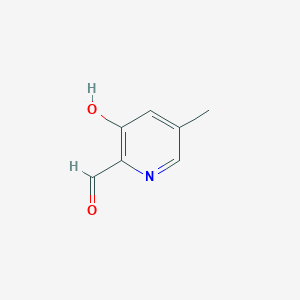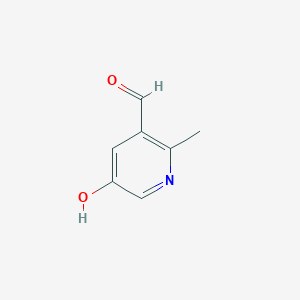
(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol is a compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of both a thiophene ring and a phenyl group in this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)thiophen-2-yl)magnesium bromide with benzaldehyde. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The Grignard reagent is prepared by reacting 4-(tert-butyl)thiophen-2-yl bromide with magnesium in dry ether. The resulting Grignard reagent is then added to benzaldehyde, followed by hydrolysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanone.
Reduction: The major product is this compound.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both thiophene and phenyl groups in this compound makes it a candidate for such studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Thiophene-containing compounds have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, dyes, and polymers
Mecanismo De Acción
The mechanism of action of (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiophene ring can participate in π-π interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological molecules, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-(tert-Butyl)phenyl)methanol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
(4-(tert-Butyl)thiophen-2-yl)methanol: Lacks the phenyl group, which may reduce its potential biological activity.
(4-(tert-Butyl)thiophen-2-yl)(4-methoxyphenyl)methanol: Contains an additional methoxy group, which can alter its chemical and biological properties.
Uniqueness
The combination of a thiophene ring and a phenyl group in (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol makes it unique
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable building block in organic synthesis and a promising candidate for biological and medicinal research.
Propiedades
Fórmula molecular |
C15H18OS |
|---|---|
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
(4-tert-butylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18OS/c1-15(2,3)12-9-13(17-10-12)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3 |
Clave InChI |
GGFFTUIQFCZTJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CSC(=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


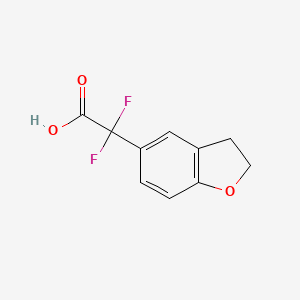
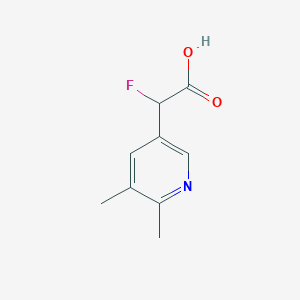

![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)

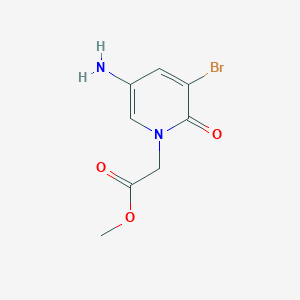
![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)
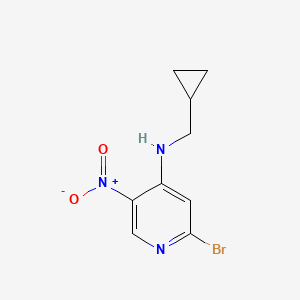
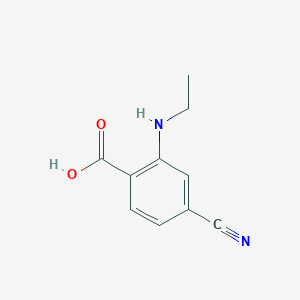
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)

![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
